CAY10505
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10505 involves the condensation of 5-(4-fluorophenyl)-2-furancarboxaldehyde with 2,4-thiazolidinedione under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
CAY10505 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazolidinedione and furan rings. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the thiazolidinedione ring can yield thiazolidine derivatives .
Scientific Research Applications
CAY10505 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival, as well as the role of PI3Kγ in immune cell function.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, inflammation, and autoimmune disorders due to its ability to modulate the PI3K/Akt/mTOR pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K/Akt/mTOR pathway
Mechanism of Action
CAY10505 exerts its effects by selectively inhibiting the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). This inhibition prevents the phosphorylation of downstream targets such as protein kinase B (Akt), thereby disrupting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for various cellular processes, including cell growth, proliferation, and survival .
Comparison with Similar Compounds
CAY10505 is unique in its high selectivity for the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) compared to other isoforms such as alpha, beta, and delta. This selectivity makes it a valuable tool for studying the specific roles of PI3Kγ in cellular processes .
Similar Compounds
AS-252424: Another selective inhibitor of PI3Kγ, but with different chemical structure and properties.
IC87114: Selective inhibitor of PI3K delta isoform, used for studying the role of PI3Kδ in immune cell function.
Wortmannin: A broad-spectrum PI3K inhibitor that targets multiple isoforms, used for general studies of the PI3K/Akt/mTOR pathway
This compound stands out due to its specificity and potency, making it an essential compound for targeted research in the PI3K/Akt/mTOR signaling pathway.
Properties
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTYTGRUBUUIL-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360955 | |
Record name | CAY10505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218777-13-9 | |
Record name | CAY-10505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218777139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAY10505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAY-10505 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8TQU87RAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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